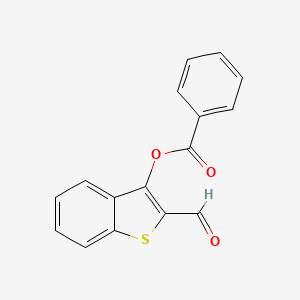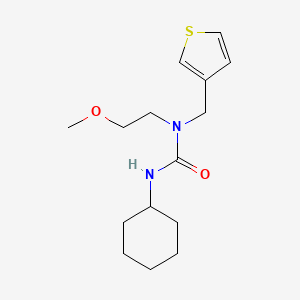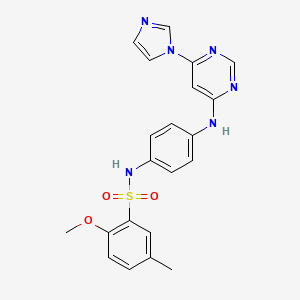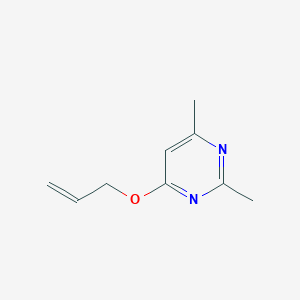
3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide, also known as MSP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MSP-1 belongs to a class of compounds known as histone deacetylase inhibitors (HDACIs), which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties.
Scientific Research Applications
Metabolic Fate and Disposition
- Metabolism and Excretion : A study investigated the metabolic fate and disposition of GDC-0449 (a compound structurally related to the query molecule), highlighting its extensive metabolism in rats and dogs. The major metabolic pathways involved oxidation followed by phase II conjugation. An uncommon metabolic pathway via pyridine ring opening was also identified (Qin Yue et al., 2011).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Research on the synthesis and evaluation of new antimicrobial agents based on pyrimidine derivatives incorporated into varnishes and inks demonstrated the potential for surface coating applications to combat microbial growth (H. A. El‐Wahab et al., 2015).
Synthesis of Novel Compounds
- Novel Heterocyclic Compounds : A study focused on the synthesis of novel heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole, showcasing the chemical versatility and potential applications of sulfonamide derivatives in the creation of new chemical entities (T. El‐Emary et al., 2002).
- Chemical Synthesis Techniques : Another study detailed the high-yielding syntheses of crown ether-based pyridyl cryptands, demonstrating advanced techniques in chemical synthesis that could be applied to the development of molecules with specific functionalities (Terry L. Price et al., 2017).
properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-29(26,27)20-11-8-17(9-12-20)10-13-21(25)24-16-18-5-4-6-19(15-18)28-22-7-2-3-14-23-22/h2-9,11-12,14-15H,10,13,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZPGEKIXKIPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2838586.png)
methylidene}-3-oxobutanenitrile](/img/structure/B2838587.png)
![6-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2838589.png)

![2-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2838593.png)

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838598.png)

![6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2838601.png)


![5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838605.png)
![{[(4-Ethylphenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2838608.png)